2-Hydroxy-5-nitrobiphenyl
Overview
Description
2-Hydroxy-5-nitrobiphenyl is an aromatic compound with the molecular formula C12H9NO3 It is characterized by a biphenyl structure with a hydroxyl group at the second position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-nitrobiphenyl can be synthesized through several methods. One common approach involves the nitration of biphenyl followed by selective reduction and hydroxylation. Another method includes the direct nitration of 2-hydroxybiphenyl under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Aminobiphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the reagent used.
Scientific Research Applications
2-Hydroxy-5-nitrobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitrobiphenyl involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrobenzyl bromide
- 2-Hydroxy-5-nitrobenzoic acid
- 2-Hydroxy-4-nitrobiphenyl
Comparison: 2-Hydroxy-5-nitrobiphenyl is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4291-29-6 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-nitro-2-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
FIBBSIRCVZWBML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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